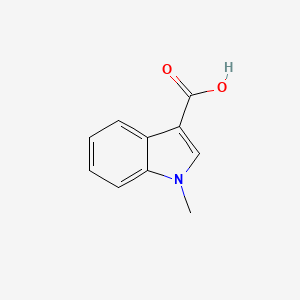

1-Methylindole-3-carboxylic acid

Description

Methylation of Indole-3-carboxylic acid

A predominant method for synthesizing 1-Methylindole-3-carboxylic acid is the N-methylation of indole-3-carboxylic acid. This reaction targets the nitrogen atom of the indole (B1671886) ring. The process typically involves reacting indole-3-carboxylic acid with a suitable methylating agent in the presence of a base. google.com

Key components of this synthesis include:

Methylating Agents : Common agents used are dimethyl sulfate, trimethyl phosphate, and iodomethane. google.com Methyl carbonate is also utilized as a safer alternative.

Bases : Alkaline earth metal oxides or alkoxides, such as calcium oxide, barium oxide, and magnesium oxide, are effective bases for this transformation. google.com

Solvents : The reaction is generally carried out in polar solvents, with linear or branched C₁ to C₄ alkanols being frequently employed. google.com

The reaction is believed to proceed through the formation of a dianion of the indole-3-carboxylic acid with the base, which is then methylated. google.com

Oxidation of 1-Methylindole-3-carboxaldehyde

An alternative synthetic pathway is the oxidation of 1-methylindole-3-carboxaldehyde. sigmaaldrich.com This method transforms the aldehyde group at the 3-position of the indole ring into a carboxylic acid. A standard reagent for this oxidation is alkaline potassium permanganate (B83412). sigmaaldrich.com This approach is a straightforward way to obtain the desired carboxylic acid from its aldehyde precursor.

Hydrolysis of 1-Methylindole-3-carbonyl Chloride

A less common but viable route is the hydrolysis of 1-Methylindole-3-carbonyl chloride. This two-step process involves first converting this compound into its more reactive acyl chloride derivative using a reagent like thionyl chloride or phosgene. The resulting 1-Methylindole-3-carbonyl chloride is then hydrolyzed with water in the presence of a base to yield the final product.

Structure

3D Structure

Properties

IUPAC Name |

1-methylindole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-11-6-8(10(12)13)7-4-2-3-5-9(7)11/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRCLXXJIQTXHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357533 | |

| Record name | 1-Methylindole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32387-21-6 | |

| Record name | 1-Methylindole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications As a Reactant in Complex Syntheses

Bisindolyl Pyrimidinone Analogs (PKC Inhibitors)

This compound is a key reactant in the synthesis of bisindolyl pyrimidinone analogs. sigmaaldrich.com These compounds are known to be analogs of LY333531, an inhibitor of Protein Kinase C (PKC). sigmaaldrich.com The synthesis involves creating an amide linkage between the carboxylic acid group of this compound and an amino group on the pyrimidinone core structure.

(Heteroaryl)(carboxamido)arylpyrrole Derivatives (Cdc7 Kinase Inhibitors)

This compound serves as a precursor for (heteroaryl)(carboxamido)arylpyrrole derivatives, which have been identified as inhibitors of Cdc7 kinase and possess antitumor and antiproliferative properties. sigmaaldrich.comsigmaaldrich.com In this synthesis, the carboxylic acid is typically activated and then reacted with an appropriate amine on the arylpyrrole scaffold to form the characteristic carboxamide linkage.

(Pyrrolidinylmethoxy)cyclohexanecarboxylic Acids (VLA-4 Antagonists)

The preparation of (pyrrolidinylmethoxy)cyclohexanecarboxylic acids, which act as antagonists for the Very Late Antigen-4 (VLA-4), also utilizes this compound as a reactant. sigmaaldrich.com The synthetic pathway involves coupling the indole (B1671886) moiety to the cyclohexanecarboxylic acid structure, where the indole's carboxylic acid group is a key point of reaction.

EphB3 Receptor Tyrosine Kinase Inhibitors

This compound is employed in the synthesis of inhibitors for the EphB3 receptor tyrosine kinase. sigmaaldrich.com The EphB3 receptor is involved in processes such as axonal regeneration and has been implicated in certain cancers. nih.gov The synthesis of these inhibitors often involves forming an amide bond between the this compound and a suitable amine-containing scaffold.

Pyrazolodiazepine Derivatives (Human P2X7 Receptor Antagonists)

In the creation of pyrazolodiazepine derivatives that function as antagonists for the human P2X7 receptor, this compound is a documented reactant. sigmaaldrich.com The P2X7 receptor is a target for inflammatory conditions. The synthesis connects the 1-methylindole (B147185) group to the pyrazolodiazepine core, typically via an amide linkage.

Nonpeptidic Urotensin II Receptor Agonists

This indole derivative is also a reactant in the preparation of potent, nonpeptidic agonists for the urotensin II receptor. sigmaaldrich.com These agonists are valuable tools for studying the physiological roles of the urotensin system. The synthesis involves incorporating the 1-methylindole-3-carboxamide structure into the final molecule.

Indole-3-Carboxylic Acid Derivatives as Auxin Receptor Protein TIR1 Antagonists

While research into auxin receptor protein TIR1 antagonists often focuses on the broader class of indole-3-carboxylic acid derivatives, the principles of their synthesis are relevant. nih.gov These compounds function as herbicides by mimicking natural auxins like indole-3-acetic acid (IAA). nih.gov The synthesis involves creating various derivatives from the indole-3-carboxylic acid core. For instance, α-substituted indole-3-carboxylic acid derivatives are designed and synthesized to interact with the TIR1 protein. nih.gov This involves reactions at the carboxylic acid group and other positions on the indole ring to create a library of potential antagonists. nih.gov

Data Tables

Table 1: Synthesis of this compound

| Method | Starting Material | Key Reagents | Product |

| Methylation | Indole-3-carboxylic acid | Dimethyl sulfate, Calcium oxide, Alkanol | This compound |

| Oxidation | 1-Methylindole-3-carboxaldehyde | Potassium permanganate (B83412) (alkaline) | This compound |

| Hydrolysis | 1-Methylindole-3-carbonyl chloride | Water, Base | This compound |

Table 2: Applications of this compound in Synthesis

| Target Compound Class | Biological Target/Use | Key Reaction Type |

| Bisindolyl Pyrimidinone Analogs | PKC Inhibitors | Amide bond formation |

| (Heteroaryl)(carboxamido)arylpyrrole Derivatives | Cdc7 Kinase Inhibitors | Amide bond formation |

| (Pyrrolidinylmethoxy)cyclohexanecarboxylic Acids | VLA-4 Antagonists | Amide bond formation |

| EphB3 Receptor Tyrosine Kinase Inhibitors | EphB3 Receptor | Amide bond formation |

| Pyrazolodiazepine Derivatives | P2X7 Receptor Antagonists | Amide bond formation |

| Nonpeptidic Urotensin II Receptor Agonists | Urotensin II Receptor | Amide bond formation |

| Indole-3-Carboxylic Acid Derivatives | Auxin Receptor Protein TIR1 Antagonists | Derivatization of indole core |

Indole-based Diaza-sulphonamides

The synthesis of indole-based diaza-sulphonamides from this compound is not a direct, single-step transformation but can be achieved through a multi-step synthetic route. A plausible and chemically sound approach involves the conversion of the carboxylic acid into a more reactive intermediate, which can then be coupled with a suitable sulfonamide or hydrazine (B178648) derivative. One of the most versatile methods for achieving such a transformation is through the Curtius rearrangement. nih.govwikipedia.orgnih.gov

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. wikipedia.org This isocyanate is a key intermediate that can react with various nucleophiles to form a range of functional groups.

Step 1: Formation of 1-Methylindole-3-carbonyl azide

The initial step is the conversion of this compound to its corresponding acyl azide. This can be accomplished through several methods. A common laboratory procedure involves the reaction of the carboxylic acid with an activating agent, followed by the introduction of an azide source. For instance, the carboxylic acid can be treated with diphenylphosphoryl azide (DPPA) or sodium azide in the presence of a coupling agent. nih.gov Alternatively, the carboxylic acid can be converted to its acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with sodium azide. libretexts.orglibretexts.org

Step 2: Curtius Rearrangement to 1-Methyl-3-indolyl isocyanate

The synthesized 1-methylindole-3-carbonyl azide is then subjected to thermal or photochemical conditions to induce the Curtius rearrangement. wikipedia.org This reaction proceeds with the loss of nitrogen gas (N₂) to form the highly reactive 1-methyl-3-indolyl isocyanate. This rearrangement is known to occur with retention of the configuration of the migrating group. nih.gov

Step 3: Formation of the Diaza-sulphonamide Linkage

The final step involves the reaction of the in situ generated 1-methyl-3-indolyl isocyanate with a suitable nucleophile to form the diaza-sulphonamide. The term "diaza-sulphonamide" suggests a linkage containing two nitrogen atoms and a sulfonyl group. This could be achieved by reacting the isocyanate with a sulfonylhydrazide (R-SO₂NHNH₂). The amino group of the sulfonylhydrazide would act as the nucleophile, attacking the carbonyl carbon of the isocyanate to form a sulfonylurea-type derivative, which fits the description of an indole-based diaza-sulphonamide.

Proposed Synthetic Pathway for Indole-based Diaza-sulphonamides

| Step | Reactant(s) | Reagent(s) | Intermediate/Product |

| 1 | This compound | 1. SOCl₂ or (COCl)₂2. NaN₃ | 1-Methylindole-3-carbonyl azide |

| 2 | 1-Methylindole-3-carbonyl azide | Heat (Δ) | 1-Methyl-3-indolyl isocyanate |

| 3 | 1-Methyl-3-indolyl isocyanate | R-SO₂NHNH₂ (Sulfonylhydrazide) | 1-(1-Methyl-1H-indol-3-yl)-4-(arylsulfonyl)semicarbazide |

Amide Derivatives (e.g., 1-Methylindole-3-carboxamide)

The synthesis of amide derivatives from this compound is a more direct process, typically achieved through standard amide bond formation protocols. The direct reaction between a carboxylic acid and an amine is generally unfavorable as it forms a stable ammonium (B1175870) carboxylate salt. libretexts.org Therefore, activating agents are employed to facilitate the reaction.

Synthesis of 1-Methylindole-3-carboxamide

The formation of 1-methylindole-3-carboxamide involves the coupling of this compound with an ammonia (B1221849) source, such as ammonia itself or an ammonium salt, in the presence of a coupling reagent.

Commonly used coupling reagents for this transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. nih.govhepatochem.compeptide.com The reaction proceeds by the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine.

Another effective reagent is propylphosphonic anhydride (B1165640) (T3P®), which is known to mediate the one-pot rearrangement of carboxylic acids to carbamates and is also effective for amide bond formation. organic-chemistry.orgnih.gov

The general reaction for the synthesis of 1-methylindole-3-carboxamide is as follows:

General Synthesis of 1-Methylindole-3-carboxamide

| Reactant(s) | Coupling Reagent System | Product |

| This compound, Ammonia (or NH₄Cl/base) | DCC/HOBt | 1-Methyl-1H-indole-3-carboxamide |

| This compound, Ammonia (or NH₄Cl/base) | EDC/HOBt | 1-Methyl-1H-indole-3-carboxamide |

| This compound, Ammonia (or NH₄Cl/base) | T3P® | 1-Methyl-1H-indole-3-carboxamide |

A typical laboratory procedure would involve dissolving this compound in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The coupling reagent and any additives are then added, followed by the amine source. The reaction is typically stirred at room temperature until completion. Work-up usually involves washing the organic layer with acidic and basic solutions to remove unreacted starting materials and byproducts, followed by purification, often by recrystallization or column chromatography.

Biological Activities and Mechanistic Studies of 1 Methylindole 3 Carboxylic Acid and Its Derivatives

Pharmacological Potential of Indole (B1671886) Derivatives

Indole and its derivatives represent a significant class of heterocyclic compounds that are of great interest in the field of medicinal chemistry due to their diverse pharmacological activities. These compounds are integral to numerous biological processes and serve as crucial building blocks for the synthesis of various bioactive molecules. chemimpex.com The indole nucleus is a key structural motif found in many natural and synthetic compounds with a wide range of therapeutic properties.

1-Methylindole-3-carboxylic acid, a prominent indole derivative, has been recognized for its role as a versatile precursor in the development of new pharmaceutical agents. chemimpex.comambeed.com It is utilized in the synthesis of compounds with potential applications in treating a variety of conditions. chemimpex.com For instance, it is a reactant in the preparation of analogs of PKC inhibitors, Cdc7 kinase inhibitors, and VLA-4 antagonists. sigmaaldrich.com The structural modifications of indole derivatives can lead to a broad spectrum of pharmacological activities, including antitumor, antiviral, anti-inflammatory, and antimicrobial effects. researchgate.net

The pharmacological versatility of indole derivatives stems from their ability to interact with various biological targets, such as enzymes and receptors. Research has explored their potential in targeting neurological disorders and their use in agricultural chemistry as plant growth regulators. chemimpex.com The development of novel indole derivatives continues to be an active area of research, with studies focusing on synthesizing new compounds and evaluating their therapeutic potential against a range of diseases. jbarbiomed.comcuestionesdefisioterapia.com

Anticancer and Antiproliferative Activities

Derivatives of this compound have demonstrated significant potential as anticancer and antiproliferative agents. chemimpex.comresearchgate.net The indole structure is a key component in a variety of potent antitumor agents, and modifications to this structure have been a focus of research to develop new cancer therapies. researchgate.net

Inhibition of Kinase Enzymes (e.g., PKC, Cdc7, MAPK14, EGFR)

A key mechanism through which indole derivatives exert their anticancer effects is through the inhibition of various protein kinases, which are crucial for cancer cell growth and survival. This compound serves as a reactant in the synthesis of bisindolyl pyrimidinone analogs, which are known inhibitors of Protein Kinase C (PKC). sigmaaldrich.com It is also used to prepare (heteroaryl)(carboxamido)arylpyrrole derivatives that act as inhibitors of Cdc7 kinase, another important target in cancer therapy. sigmaaldrich.com

Furthermore, certain indole-2-carboxamide derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov Research has also led to the design of indole-3-carboxylic acids as non-ATP-competitive inhibitors of Polo-like kinase 1 (Plk1), a key regulator of cell division. nih.gov This highlights the broad potential of these compounds to target different kinase signaling pathways involved in cancer.

Induction of Apoptosis in Cancer Cells

In addition to inhibiting cell proliferation, many indole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov For example, certain indole-2-carboxamide derivatives have been found to induce apoptosis by activating the caspase cascade, a key pathway in programmed cell death. nih.gov These compounds were observed to significantly increase the levels of active caspase-3, a crucial executioner caspase. nih.gov

Studies on indole-3-carboxylic acid derivatives have also demonstrated their ability to induce apoptosis. For instance, a study on a specific indole-3-carboxylic acid derivative showed that its anti-tumor activity is linked to the induction of apoptosis, as confirmed by Annexin V/propidium iodide double-staining assays. nih.gov The overexpression of the anti-apoptotic protein Mcl-1 is a common mechanism for cancer cells to evade apoptosis, and tricyclic 2-indole carboxylic acid inhibitors have been developed to potently and selectively inhibit Mcl-1, thereby restoring apoptotic signaling. nih.gov

Targeting Specific Cell Lines (e.g., A549, MCF-7, HepG2, K562)

The anticancer activity of this compound derivatives has been evaluated against a range of human cancer cell lines. For instance, indole-3-carboxylic acid isolated from red alga Halymenia durvillei showed moderate activity against the A549 lung cancer cell line. elsevierpure.com Novel 5-hydroxyindole-3-carboxylic acid and its ester derivatives have demonstrated cytotoxicity against the MCF-7 breast cancer cell line. brieflands.com

Furthermore, the cytotoxic effects of various indole derivatives have been tested on HepG2 (liver cancer) and DLD-1 (colon cancer) cell lines. jksus.orgnih.gov Some benzimidazole (B57391) derivatives, which can be conceptually related to indoles, have shown significant antiproliferative activities against HepG2 and A549 cells. jksus.org The inhibitory activity of certain indole-3-carboxylic acid derivatives has also been observed in HeLa (cervical cancer) and MCF-7 cell lines. nih.gov

Table 1: Anticancer Activity of Selected Indole Derivatives against Various Cell Lines

| Compound/Derivative | Cell Line | Observed Effect | Reference |

| Indole-3-carboxylic acid | A549 (Lung Cancer) | Moderate cytotoxic activity | elsevierpure.com |

| 5-Hydroxyindole-3-carboxylic acid derivatives | MCF-7 (Breast Cancer) | Cytotoxicity | brieflands.com |

| Indole-3-carboxylic acid derivative (4g) | HeLa, MCF-7 | Inhibitory activity | nih.gov |

| Benzimidazole derivative (se-182) | HepG2, A549 | Significant antiproliferative activities | jksus.org |

| Gallium(III) carboxylate complexes | A549, DLD-1 | Cytotoxic activity | nih.gov |

| Chalcone-thienopyrimidine derivatives | HepG2, MCF-7 | Moderate to robust cytotoxicity | nih.gov |

Anti-inflammatory Properties

Indole derivatives, including those related to this compound, have shown promise as anti-inflammatory agents. chemimpex.comresearchgate.net The indole nucleus is a core component of indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), which underscores the potential of this chemical scaffold in developing new anti-inflammatory therapies. researchgate.net

Research has focused on synthesizing novel indole derivatives and evaluating their anti-inflammatory activity. jbarbiomed.comcuestionesdefisioterapia.com For instance, a study on newly synthesized 3-methyl indole derivatives demonstrated their potential as anti-inflammatory agents with potentially fewer side effects than existing NSAIDs. cuestionesdefisioterapia.com These compounds were evaluated using the carrageenan-induced rat paw edema model, a standard in vivo test for acute inflammation. jbarbiomed.comcuestionesdefisioterapia.com The results indicated that these derivatives exhibited significant anti-inflammatory effects. jbarbiomed.com

Antimicrobial Activities

The indole scaffold is a valuable pharmacophore in the development of new antimicrobial agents. turkjps.org Derivatives of indole have been investigated for their activity against a variety of pathogenic microorganisms, including bacteria and fungi. turkjps.orgnih.gov

Studies have shown that new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties exhibit a broad spectrum of antimicrobial activity. turkjps.org These compounds have been tested against strains such as Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, Bacillus subtilis, Candida albicans, and Candida krusei. turkjps.org The minimum inhibitory concentration (MIC) values for some of these derivatives were found to be comparable to or even better than standard antibiotics like ampicillin (B1664943) and ciprofloxacin (B1669076) against certain strains. turkjps.org

Specifically, indole-3-carboxamide-polyamine conjugates have been developed that target bacterial membranes and can potentiate the effects of existing antibiotics. nih.gov Furthermore, ester and amide derivatives of indole-2-carboxylic acid have demonstrated notable antifungal activities, particularly against C. albicans. fabad.org.tr

Table 2: Antimicrobial Activity of Selected Indole Derivatives

| Derivative Class | Target Microorganisms | Key Findings | Reference |

| Indole derivatives with 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | Broad-spectrum activity with some compounds more effective than standard antibiotics. | turkjps.org |

| Indole-3-carboxamide-polyamine conjugates | Gram-positive and Gram-negative bacteria | Intrinsic antimicrobial activity and potentiation of antibiotics. | nih.gov |

| Ester and amide derivatives of indole-2-carboxylic acid | Enterococcus faecalis, Candida albicans | Significant antibacterial and antifungal activities. | fabad.org.tr |

| Indole-3-aldehyde hydrazide/hydrazone derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans | Broad-spectrum activity, with some compounds showing better activity against MRSA than ampicillin. | nih.gov |

Antioxidant Properties

The antioxidant potential of indole derivatives, including those related to this compound, has been a subject of significant research. While direct studies on this compound are limited, the antioxidant activities of its parent compound, indole-3-carboxylic acid, and other C-3 substituted indole derivatives provide valuable insights. The antioxidant capacity of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, a key factor in the pathogenesis of various diseases, including cardiovascular and neurodegenerative conditions. nih.gov

Research on a series of fifteen C-3 substituted indole derivatives highlighted that their antioxidant activity is significantly influenced by the nature of the substituent at this position. nih.gov One study found that a derivative bearing a pyrrolidinedithiocarbamate moiety was a particularly effective radical scavenger and a reducer of Fe(III) to Fe(II). nih.gov The proposed mechanism for this antioxidant action involves hydrogen and electron transfer. nih.gov Furthermore, the stability of the resulting indolyl radical and the presence of an unsubstituted indole nitrogen atom are considered crucial for the observed antioxidant effects. nih.gov

Indole-3-carbinol (B1674136) (I3C), another related compound, has demonstrated possible anticarcinogenic, antioxidant, and anti-atherogenic properties. researchgate.net Studies on indole-3-propionic acid (IPA) have also revealed its anti-inflammatory, antioxidant, and neuroprotective effects. mdpi.com Additionally, indole-3-carboxylic acid isolated from the red alga Halymenia durvillei has been reported to possess antioxidant activity. elsevierpure.com The antioxidant activity of various compounds, including those with a 1,3-dicarbonyl moiety, has been extensively reviewed, providing a broader context for the potential antioxidant mechanisms of indole derivatives. mdpi.com

The following table summarizes the antioxidant activities of selected indole derivatives, as reported in various studies.

| Compound/Derivative | Antioxidant Assay | Key Findings | Reference |

| C-3 Substituted Indole Derivative (with pyrrolidinedithiocarbamate) | DPPH scavenging, Fe2+ chelating activity, reducing ability | Most active radical scavenger and Fe3+-Fe2+ reducer in the series. | nih.gov |

| Gramine (3-(dimethylaminomethyl)indole) | Protective activity against AAPH-induced oxidative hemolysis | Showed 30% inhibition of hemolysis, comparable to the standard antioxidant BHT. | nih.gov |

| Indole-3-carboxylic acid (from Halymenia durvillei) | Not specified | Possesses antioxidant activity. | elsevierpure.com |

| Indole-3-carbinol (I3C) | Not specified | Exhibits antioxidant properties. | researchgate.net |

| Indole-3-propionic acid (IPA) | Not specified | Demonstrates anti-inflammatory and antioxidant effects. | mdpi.com |

Neurological Disorder Research

This compound serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com While direct therapeutic applications of the compound itself are not extensively documented, its derivatives have shown significant promise in preclinical research for conditions like Alzheimer's disease (AD) and Parkinson's disease (PD). The neuroprotective effects of these derivatives are often linked to their antioxidant and anti-inflammatory properties, which combat the oxidative stress and neuroinflammation characteristic of these diseases. nih.govnih.gov

In the context of Alzheimer's disease, research has explored the potential of indole derivatives to mitigate neurotoxicity and amyloid-beta (Aβ) aggregation. nih.gov For instance, indole-3-carbinol (I3C) and its metabolite, diindolylmethane (DIM), have been investigated for their ability to inhibit Aβ aggregation and acetylcholinesterase (AChE) activity, both of which are key pathological features of AD. nih.gov Similarly, indole-3-acetic acid has been identified as a potential therapeutic target in AD, with studies showing it can alleviate cognitive decline and neuroinflammation in animal models. researchgate.net The neuroprotective potential of indole-based compounds is further supported by studies on their ability to disaggregate amyloid fibrils and protect neuronal cells from oxidative stress. nih.gov

In Parkinson's disease research, indole derivatives have been shown to target neuroinflammation and oxidative stress. One study found that the indole derivative NC009-1 could alleviate motor deficits and reduce oxidative stress in a mouse model of PD by down-regulating inflammatory pathways and up-regulating antioxidant responses. nih.gov The neuroprotective properties of indole-3-acetic acid arylhydrazone hybrids have also been evaluated, with some compounds showing the ability to preserve cell viability against neurotoxins and inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of dopamine. researchgate.net Furthermore, indole-3-propionic acid and its derivatives have been considered key compounds for developing treatments for neurodegenerative disorders due to their ability to reduce the generation of free radicals and recover mitochondrial function. nih.gov

The table below presents findings from studies on the neuroprotective effects of various indole derivatives.

| Derivative | Disease Model/Target | Key Findings | Reference |

| NC009-1 | Parkinson's Disease (MPTP mouse model) | Ameliorated motor deficits, reduced oxidative stress and neuroinflammation. | nih.gov |

| Indole-3-carbinol (I3C) / Diindolylmethane (DIM) | Alzheimer's Disease (in vitro) | Inhibited Aβ aggregation and acetylcholinesterase (AchE) activity. | nih.gov |

| Indole-3-acetic acid | Alzheimer's Disease (mouse model) | Alleviated cognitive decline and neuroinflammation. | researchgate.net |

| Indole-3-acetic acid arylhydrazone hybrids | Parkinson's Disease (in vitro) | Exhibited neuroprotective effects against oxidative stress and inhibited MAO-B. | researchgate.net |

| Indole-3-propionic acid (IPA) | Neurological Disorders | Considered a key compound for treatment development due to antioxidant properties. | nih.gov |

Molecular Docking and In Silico Studies on Receptor Interactions

Molecular docking and other in silico methods are powerful tools for understanding the interactions between small molecules like this compound and their biological targets at a molecular level. nih.govrsc.org These computational techniques allow researchers to predict binding affinities, identify key interacting amino acid residues, and elucidate the structural basis for a compound's biological activity. nih.govmdpi.com While specific docking studies on this compound are not extensively reported, research on its derivatives provides significant insights into how this class of compounds interacts with various receptors.

In the field of agricultural science, molecular docking has been employed to investigate the herbicidal activity of novel indole-3-carboxylic acid derivatives. These studies have shown that the compounds can act as antagonists of the auxin receptor protein TIR1. nih.govnih.gov The docking analyses revealed that the interactions between the indole derivatives and the TIR1 protein involve tight π-π stacking, hydrogen bonds, and hydrophobic interactions. nih.govnih.gov

In medicinal chemistry, in silico approaches have been used to explore the potential of indole derivatives as therapeutic agents. For example, molecular docking has been used to study the binding of 1,8-naphthyridine-3-carboxylic acid analogues to the H1 receptor, revealing their potential as antihistaminic agents. rsc.org In another study, docking simulations were conducted to understand the interaction of a novel kappa-opioid receptor antagonist with the orthosteric binding pocket of opioid receptors. mdpi.com These studies often use computational methods to predict pharmacokinetic parameters (ADME) as well. rsc.org

The following table summarizes the findings from molecular docking and in silico studies on various indole derivatives and their receptor interactions.

| Indole Derivative Class | Target Receptor/Protein | Key In Silico Findings | Reference |

| Indole-3-carboxylic acid derivatives | Auxin receptor protein TIR1 | Act as antagonists; interactions involve π-π stacking, hydrogen bonds, and hydrophobic interactions. | nih.govnih.gov |

| 1,8-Naphthyridine-3-carboxylic acid analogues | H1 Receptor | Predicted binding modes and molecular interactions in the active site. | rsc.org |

| Novel kappa-opioid receptor antagonist | Opioid Receptors (KOR, MOR, DOR) | Elucidated binding mode and structural determinants for subtype selectivity. | mdpi.com |

| 5-methylpyrimidine-pyridinone derivatives | EGFR and EGFR mutants | Studied binding interactions to understand inhibitory activity. | nih.gov |

| Indole-3-acetic acid arylhydrazone hybrids | Monoamine oxidase B (MAO-B) | Validated ligand binding within the active sites of MAO-B. | researchgate.net |

Metabolic Pathways and Biotransformation

The metabolic fate of this compound and its derivatives is a critical area of study for understanding their biological activity and potential applications. Research in this area encompasses enzymatic oxidation, microbial degradation, and the identification of metabolic products.

Peroxidase-Catalyzed Oxidation

Peroxidases, particularly horseradish peroxidase (HRP), are known to catalyze the oxidation of indole-3-acetic acid (IAA), a close structural analog of this compound. nih.govnih.gov This enzymatic oxidation can proceed through a hydrogen peroxide-dependent or independent pathway, the latter of which requires molecular oxygen and appears to be specific to plant peroxidases. msu.ru The oxidation of IAA by HRP can lead to the formation of various products, including the 3-carbinol and 3-aldehyde, which are thought to arise from the skatolyl radical following decarboxylation of the initial radical cation. nih.gov The skatolyl radical itself has been shown to react with DNA. nih.gov Studies have also investigated the kinetics and inhibition of this reaction, with compounds like ferulic acid acting as competitive inhibitors of IAA oxidation. nih.gov

Microbial Degradation Studies

Microorganisms play a significant role in the degradation and transformation of indole compounds in the environment. nih.gov While direct studies on the microbial degradation of this compound are scarce, research on related compounds provides valuable insights. For instance, indole-3-carboxylic acid has been identified as a metabolite in the microbial degradation of 3-methylindole (B30407) by Acinetobacter oleivorans. nih.govbiotechnologia-journal.org The proposed degradation pathway suggests that 3-methylindole is transformed into several intermediates, including indole-3-carboxylic acid. nih.govbiotechnologia-journal.org

Furthermore, some bacteria can transform indole into other compounds. For example, Lysinibacillus xylanilyticus can biotransform indole into 3-methylindole, with indole-3-acetic acid being an intermediate in this pathway. researchgate.net The degradation of indole itself can proceed through various pathways, including the formation of oxindole, isatin, and anthranilate under anaerobic conditions. nih.gov

The following table details some of the key findings related to the microbial degradation of indole compounds.

| Original Compound | Degrading Microorganism | Key Metabolites/Products | Reference |

| 3-Methylindole | Acinetobacter oleivorans | Indole-3-carboxylic acid, Indole-3-carboxaldehyde, Phenylacetic acid | nih.govbiotechnologia-journal.org |

| Indole | Lysinibacillus xylanilyticus | Indole-3-acetamide, Indole-3-acetic acid, 3-Methylindole | researchgate.net |

| Indole | Cupriavidus sp. strain KK10 | Ring cleavage products (pyrrole carboxylic acids) | proquest.com |

| Indole | Pseudomonas putida (anoxic) | Oxindole, Isatin, Anthranilate | nih.gov |

Plant Growth Regulation and Herbicidal Activity

This compound and its derivatives have significant applications in agriculture, both as plant growth regulators and as herbicides. chemimpex.com The structural similarity of these compounds to the natural plant hormone auxin (indole-3-acetic acid) allows them to interfere with plant growth and development pathways.

A number of novel indole-3-carboxylic acid derivatives have been designed and synthesized to act as antagonists of the auxin receptor protein TIR1, demonstrating their potential as herbicides. nih.govnih.gov In petri dish assays, many of these compounds exhibited excellent inhibitory effects on the root and shoot growth of both dicotyledonous (e.g., rape) and monocotyledonous (e.g., barnyard grass) plants. nih.govnih.gov For example, certain derivatives achieved up to 96% inhibition of rape root growth at a concentration of 100 mg/L, with significant inhibition still observed at 10 mg/L. nih.govnih.gov Molecular docking studies have supported these findings, showing that these derivatives can bind effectively to the TIR1 protein. nih.govnih.gov

The development of such compounds is part of a broader effort to create new auxin-mimic herbicides, which can offer greater efficacy and a wider spectrum of weed control at lower application rates. nih.gov

The table below summarizes the herbicidal activity of selected indole-3-carboxylic acid derivatives.

| Compound/Derivative | Target Plant(s) | Activity/Inhibition Rate | Reference |

| 2-(1H-indol-3-yl)-6-(3-(trifluoromethyl)phenoxy)hexanoic acid (10d) | Rape (B. napus) root | 96% inhibition at 100 mg/L; 92% inhibition at 10 mg/L | nih.gov |

| 2-(1H-indol-3-yl)-6-(4-nitrophenoxy)hexanoic acid (10h) | Rape (B. napus) root | 95% inhibition at 100 mg/L; 93% inhibition at 10 mg/L | nih.gov |

| Various indole-3-carboxylic acid derivatives | Rape (B. napus), Barnyard grass (E. crus-galli) | 60-97% inhibition of roots and shoots at 100 mg/L | nih.govnih.gov |

Auxin Mimicry and TIR1 Antagonism

Derivatives of this compound have been investigated for their ability to act as auxin mimics and antagonists of the Transport Inhibitor Response 1 (TIR1) auxin receptor. Auxins are a class of plant hormones that play a critical role in various aspects of plant growth and development. The perception of auxin involves the formation of a complex between an F-box protein from the TIR1/AFB family of auxin receptors, the auxin molecule itself, and a member of the Aux/IAA family of co-repressor proteins. sigmaaldrich.com This interaction leads to the degradation of Aux/IAA proteins and the subsequent expression of auxin-responsive genes. nih.gov

Researchers have designed and synthesized novel indole-3-carboxylic acid derivatives with the aim of creating antagonists for the TIR1 protein. nih.gov These compounds are designed to interfere with the auxin signaling pathway, which can have significant implications for plant growth regulation and weed control. By blocking the auxin receptor, these antagonists can inhibit the normal physiological responses to auxin, leading to effects such as inhibited root and shoot growth. nih.gov

A study focusing on α-substituted indole-3-carboxylic acid derivatives demonstrated their herbicidal activities against both monocotyledonous and dicotyledonous weeds. nih.gov The mechanism of action is believed to involve the binding of these synthetic compounds to the TIR1 protein, which prevents the natural auxin from binding and initiating the signaling cascade. Molecular docking studies have suggested that these interactions are stabilized by π–π stacking, hydrogen bonds, and hydrophobic interactions between the compound and the TIR1 protein. nih.gov

The development of such antagonists represents a significant area of research in agrochemicals, offering the potential for new herbicides with novel modes of action. nih.gov

Table 1: Herbicidal Activity of this compound Derivatives

| Compound | Target Plant | Concentration (mg/L) | Root Inhibition Rate (%) | Shoot Inhibition Rate (%) |

| Derivative 10d | Rape (B. napus) | 100 | 96 | Not specified |

| Rape (B. napus) | 10 | 92 | Not specified | |

| Derivative 10h | Rape (B. napus) | 100 | 95 | Not specified |

| Rape (B. napus) | 10 | 93 | Not specified | |

| Various Derivatives | Barnyard Grass (E. crus-galli) | Not specified | 60-97 | 60-97 |

Data synthesized from a study on novel indole-3-carboxylic acid derivatives as TIR1 antagonists. nih.gov

Immunomodulatory Effects

While direct studies on the immunomodulatory effects of this compound are limited in the provided search results, the broader class of indole derivatives has been noted for its potential to modulate the immune system. nih.gov For instance, indole-3-carbinol and its metabolite 3,3'-diindolylmethane, which are structurally related to indoles, have been shown to have immunomodulatory properties. nih.gov

A related compound, indole-3-carboxylate (B1236618), a gut microbiota-derived metabolite, has been shown to influence mucosal integrity and immunity. In a study on broiler chickens, indole-3-carboxylate was found to decrease the expression of the pro-inflammatory cytokine IL-1β in chicken macrophage cells that were stimulated with lipopolysaccharide (LPS). nih.gov This suggests an anti-inflammatory effect, which is a key aspect of immunomodulation.

Table 2: Effect of Indole-3-carboxylate on Pro-inflammatory Cytokine Expression

| Treatment Group | IL-1β Expression Level (fold change) |

| Control (LPS-stimulated) | 46.2 |

| Indole-3-carboxylate (1.0 µg/ml) + LPS | 23.0 |

| Indole-3-carboxylate (10.0 µg/ml) + LPS | 23.0 |

Data from an in vitro study on chicken macrophage cells. nih.gov

Applications in Advanced Material Science

Development of Novel Materials and Polymers

1-Methylindole-3-carboxylic acid and its derivatives are emerging as significant monomers for the creation of new polymers, particularly polyesters with enhanced thermal and mechanical properties. The incorporation of the indole (B1671886) ring into the polymer backbone can impart desirable characteristics such as increased rigidity, thermal stability, and specific optical and electronic properties.

Detailed research has been conducted on the synthesis of indole-based aromatic polyesters using methyl indole-3-carboxylate (B1236618), a derivative of this compound, as a key starting material. In these studies, dicarboxylate monomers containing the indole moiety are synthesized and subsequently polymerized with various bio-based aliphatic diols. This process yields a new class of polyesters with the indole nucleus integrated into the polymer chain.

The rheological characteristics of these novel polyesters have also been explored to understand their processing and performance capabilities. The solubility of these polymers can vary depending on their specific composition, with some being soluble in common organic solvents like chloroform, while others require more specialized solvents such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). This variability in solubility offers flexibility in processing and application development.

Interactive Data Table: Thermal Properties of Indole-Based Polyesters

| Monomer Used in Synthesis | Diol Co-monomer | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (T5%) (°C) |

| Dimethyl 1,1'-(ethane-1,2-diyl)bis(1H-indole-3-carboxylate) | 1,4-Butanediol | 85 | 340 |

| Dimethyl 1,1'-(butane-1,4-diyl)bis(1H-indole-3-carboxylate) | 1,4-Butanediol | 75 | 335 |

| Dimethyl 1,1'-(hexane-1,6-diyl)bis(1H-indole-3-carboxylate) | 1,4-Butanediol | 68 | 330 |

| Dimethyl 1,1'-(ethane-1,2-diyl)bis(1H-indole-3-carboxylate) | 1,6-Hexanediol | 78 | 345 |

| Dimethyl 1,1'-(butane-1,4-diyl)bis(1H-indole-3-carboxylate) | 1,6-Hexanediol | 70 | 340 |

This table presents representative data based on published research on indole-based polyesters and is for illustrative purposes.

Application in Dyes

The indole scaffold, the core structure of this compound, is a key component in a variety of dyes and functional colorants. researchgate.net While direct and extensive research detailing the use of this compound itself in large-scale dye production is still an evolving area, the established role of indole derivatives in this field highlights the potential of this compound. The presence of the carboxylic acid group offers a convenient point for chemical modification and for anchoring the dye molecule to various substrates. researchgate.net

Indole-containing dyes are of significant interest for applications in dye-sensitized solar cells (DSSCs). In these devices, the dye molecule absorbs light and injects an electron into a semiconductor material, initiating the generation of electric current. The electron-rich nature of the indole ring can be advantageous in designing dyes with strong light absorption properties and efficient electron transfer capabilities. The carboxylic acid function is particularly important in this context, as it can serve as an effective anchoring group to bind the dye to the surface of semiconductor materials like titanium dioxide (TiO2).

Furthermore, the indole nucleus is a fundamental building block for various classes of dyes, including cyanine (B1664457) and azo dyes. Cyanine dyes are known for their sharp and intense absorption bands and are widely used as fluorescent labels in biological imaging and as sensitizers in photographic emulsions. Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent one of the largest and most versatile classes of synthetic colorants used in textiles, printing, and other industrial applications.

The synthesis of functional dyes often involves the chemical modification of core heterocyclic structures like indole. The carboxylic acid group of this compound provides a reactive handle for such modifications, allowing for the fine-tuning of the dye's color, solubility, and binding properties. Research into the synthesis of novel dyes from readily available indole derivatives continues to be an active area, with the aim of developing colorants with improved performance and for specialized applications in materials science.

Future Research Directions and Therapeutic Implications

Exploration of Novel Synthetic Pathways

The development of new and efficient synthetic routes to 1-Methylindole-3-carboxylic acid and its derivatives is a key area of future research. While traditional methods like the methylation of indole-3-carboxylic acid and the oxidation of 1-methylindole-3-aldehyde are established, researchers are exploring more innovative strategies. researchgate.net These include the use of advanced catalytic systems, such as a recently reported rhodium(I) catalyst functionalized with a sulfur moiety for asymmetric ring-opening reactions of N-protected bicyclic substrates with indole (B1671886) nucleophiles. acs.org Such methods offer the potential for higher yields, greater stereoselectivity, and the introduction of diverse functional groups, which is crucial for creating libraries of novel derivatives for biological screening. acs.org

Future synthetic explorations may focus on:

Domino Reactions: Designing one-pot syntheses that combine multiple reaction steps to improve efficiency and reduce waste.

C-H Activation: Directly functionalizing the indole ring at various positions to create novel analogues.

Flow Chemistry: Utilizing microreactor technology for safer, more scalable, and controlled synthesis.

Structure-Activity Relationship (SAR) Studies for Enhanced Bioactivity

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is paramount for designing more potent and selective therapeutic agents. nih.gov SAR studies involve systematically modifying the core structure and assessing the impact on a specific biological target.

For instance, research on indole-based HIV-1 fusion inhibitors has demonstrated that the linkage between indole rings and the nature of substituents significantly affect antiviral potency. nih.govacs.org Studies on indole-3-carboxamides have shown that the carboxamide moiety at position 3 can form crucial hydrogen bonds with various enzymes and proteins, leading to inhibitory activity. nih.gov

Key areas for future SAR studies on this compound derivatives include:

Modification of the Carboxylic Acid Group: Converting the carboxylic acid to amides, esters, or other bioisosteres to modulate properties like cell permeability and target binding.

Substitution on the Indole Ring: Introducing various substituents at different positions of the indole nucleus to explore their influence on activity and selectivity.

Alteration of the N-Methyl Group: Replacing the methyl group with other alkyl or aryl groups to probe the steric and electronic requirements for optimal activity.

An example of SAR findings is presented in the table below, summarizing the activity of certain indole derivatives.

| Compound ID | Modification | Target | Activity | Reference |

| 15k | 1H-indole-3-carboxylic acid[6-(2-chloro-pyridin-3-yloxy)-pyridin-3-yl]-amide | 5-HT2C receptor | IC50 = 0.5 nM | nih.gov |

| 6j | 6–6′ linked bisindole | HIV-1 gp41 | EC50 = 200 nM | nih.gov |

| 7k | Indole-3-carboxylic acid conjugate of melampomagnolide-B | Human tumor cell lines | GI50 = 0.04–0.28 μM (leukemia) | nih.gov |

Rational Design of Targeted Therapies

This compound serves as a valuable building block for the rational design of targeted therapies. chemimpex.com Its rigid structure and modifiable functional groups allow medicinal chemists to design molecules that can specifically interact with a particular biological target, such as an enzyme or a receptor, implicated in a disease.

This compound is a reactant in the preparation of:

PKC inhibitors: Analogs of bisindolyl pyrimidinones. sigmaaldrich.com

Cdc7 kinase inhibitors: (Heteroaryl)(carboxamido)arylpyrrole derivatives with antitumor and antiproliferative properties. sigmaaldrich.com

VLA-4 antagonists: (Pyrrolidinylmethoxy)cyclohexanecarboxylic acids. sigmaaldrich.com

EphB3 receptor tyrosine kinase inhibitors . sigmaaldrich.com

Human P2X7 receptor antagonists: Pyrazolodiazepine derivatives. sigmaaldrich.com

Urotensin II receptor agonists: Potent nonpeptidic derivatives. sigmaaldrich.com

Recent studies have highlighted the design of novel indole-3-carboxylic acid derivatives as angiotensin II receptor 1 antagonists for the treatment of hypertension. nih.gov These rationally designed compounds have shown high nanomolar affinity for the AT1 subtype and have demonstrated the ability to lower blood pressure in spontaneously hypertensive rats. nih.gov

Investigation of Undiscovered Biological Activities and Mechanisms

While the anti-inflammatory, antimicrobial, and anticancer potential of indole derivatives is recognized, there is a vast, unexplored landscape of biological activities for this compound and its analogs. ontosight.ainih.gov Future research will likely uncover novel therapeutic applications by screening these compounds against a wide array of biological targets.

For example, this compound itself has been identified as a 5-HT7 receptor antagonist, suggesting potential applications in conditions where this receptor is implicated, such as neurological and gastrointestinal disorders. biosynth.com Furthermore, studies have shown that methylindoles and methoxyindoles can act as agonists and antagonists of the human aryl hydrocarbon receptor (AhR), a key regulator of cellular processes. nih.gov

The "Illuminating the Druggable Genome" initiative aims to shed light on the function of understudied proteins, many of which could be potential targets for new drugs. nih.gov Screening libraries of this compound derivatives against these "dark" targets could lead to breakthrough discoveries for a range of diseases.

Integration of Computational and Experimental Approaches in Drug Discovery

The synergy between computational (in silico) and experimental (in vitro and in vivo) methods is revolutionizing drug discovery. nih.gov For this compound, this integrated approach can accelerate the identification and optimization of new drug candidates.

Computational approaches include:

Molecular Docking: Predicting the binding orientation and affinity of this compound derivatives to the active site of a target protein. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity, aiding in the design of more potent molecules. nih.gov

Molecular Dynamics Simulations: Simulating the dynamic behavior of the ligand-protein complex to understand the stability of interactions.

These in silico studies can prioritize a smaller, more promising set of compounds for synthesis and experimental testing, saving significant time and resources. nih.gov For example, in silico and in vitro evaluations of (1H-indol-3-ylmethylene)-pyridin-3-yl-amine, a derivative of an indole aldehyde, have been used to assess its potential as an inhibitor for cancer-related receptors. The integration of these methods is crucial for navigating the complexity of drug development and for efficiently translating basic research into clinical applications.

Q & A

Q. What are the standard synthetic routes for preparing 1-Methylindole-3-carboxylic acid?

this compound can be synthesized via two primary methods:

- Esterification of the parent acid : Reacting this compound with methanol and a catalytic amount of concentrated H₂SO₄ under reflux yields the methyl ester derivative. Completion is monitored via TLC, followed by recrystallization from methanol (m.p. 410 K) .

- Oxidation of 1-Methylindole-3-carboxaldehyde : Treatment with alkaline potassium permanganate oxidizes the aldehyde group to a carboxylic acid .

Key Characterization Data : - IR (KBr): Strong absorption at 1704 cm⁻¹ (C=O stretch) .

- UV-Vis (MeOH): λmax = 297 nm .

Q. What safety precautions are required when handling this compound?

Q. How is the crystal structure of this compound derivatives determined?

Single-crystal X-ray diffraction is commonly employed. For example, the methyl ester derivative crystallizes in a monoclinic system (space group P2₁/c), with intermolecular hydrogen bonds forming chains along the b-axis. Refinement details (e.g., R values) are typically tabulated alongside crystallographic data .

Advanced Research Questions

Q. How can this compound be utilized in kinase inhibitor synthesis?

The compound serves as a precursor for:

- PKC Inhibitors : Reacted with bisindolyl pyrimidinones to mimic LY333531, a potent PKC inhibitor .

- Cdc7 Kinase Inhibitors : Incorporated into (heteroaryl)(carboxamido)arylpyrrole derivatives for antitumor applications .

Methodological Insight : Suzuki-Miyaura cross-coupling (using Pd(PPh₃)₄ and Na₂CO₃) introduces functional groups (e.g., thiophene, pyridine) to the indole core, enhancing bioactivity .

Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆ or acetone-d₆) confirm substitution patterns. For instance, the methyl ester derivative shows distinct signals at δ 3.82–3.98 ppm for methoxy groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., m/z 271.06654 for a thiophene-substituted derivative) .

Q. How do structural modifications impact the biological activity of this compound derivatives?

- Enhanced Solubility : Introducing diethylamino or hydroxypropyl groups improves aqueous solubility, critical for in vitro assays .

- Bioactivity : Substituents like bromine or methoxy groups increase affinity for targets such as EphB3 tyrosine kinase or VLA-4 integrin .

Case Study : A 6-bromo-5-methoxy derivative exhibited improved antitumor activity due to enhanced electrophilic interactions with kinase active sites .

Q. How are computational methods applied to predict the properties of novel this compound analogs?

- Density Functional Theory (DFT) : Calculates LogP (e.g., 2.17 for 6-methylindole-3-carboxylic acid) to predict lipophilicity .

- Molecular Docking : Models interactions with targets like PKC or VLA-4, guiding rational drug design .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.